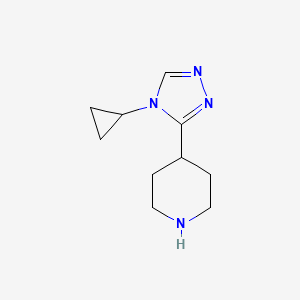

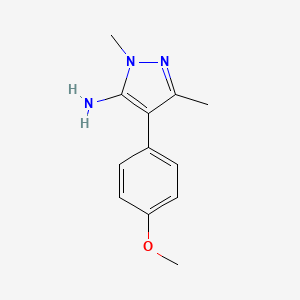

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

説明

“4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is a unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

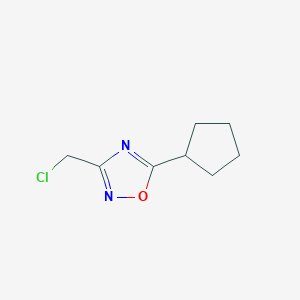

The molecular structure of “4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is represented by the linear formula: C11H18N4S1 . More detailed structural analysis would require specific experimental data or computational modeling.

Physical And Chemical Properties Analysis

The compound is available in solid form . It’s important to note that the storage temperature is room temperature . The compound has a molecular weight of 211.09 .

科学的研究の応用

Triazole Derivatives in Drug Development

Triazole derivatives, including the 4H-1,2,4-triazole moiety, are significant in the development of new drugs due to their diverse biological activities. Research has shown that these compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antitumoral, and antiviral effects. The versatility of triazole derivatives comes from their ability to present several structural variations, maintaining the same numbers of carbon and nitrogen atoms, which makes them a focal point in synthesizing new chemical entities and pharmaceuticals. Notably, the synthesis of these derivatives also raises considerations for green chemistry, energy saving, and sustainability, reflecting a push towards more environmentally friendly research practices (Ferreira et al., 2013).

Piperidine Derivatives in Therapeutic Use

Piperidine derivatives are another class of compounds with significant scientific and therapeutic interest. These derivatives are key pharmacophoric groups in several antipsychotic agents, demonstrating that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors. The exploration of these derivatives underlines the importance of specific structural features in developing targeted therapies (Sikazwe et al., 2009).

Furthermore, the piperazine scaffold, closely related to piperidine, is integral in numerous marketed drugs across various therapeutic categories, including anticancer, antiviral, and anti-inflammatory agents. The structural modification of the piperazine nucleus significantly impacts the medicinal potential of resulting molecules, highlighting the scaffold's flexibility in drug discovery. This adaptability underscores the piperazine and piperidine rings' contribution to identifying and designing new drug candidates with enhanced pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Safety And Hazards

The compound is classified under GHS07 and GHS09 hazard pictograms . It has hazard statements H315 - H319 - H410, indicating that it can cause skin irritation, serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

特性

IUPAC Name |

4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-9(1)14-7-12-13-10(14)8-3-5-11-6-4-8/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMXTDPZRWMBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)

![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)

![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)

![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)